

Application Notes and Protocols: 1-Iodononane in the Preparation of Quaternary Ammonium Salts

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Compound of Interest

Compound Name: 1-Iodononane

Cat. No.: B046442

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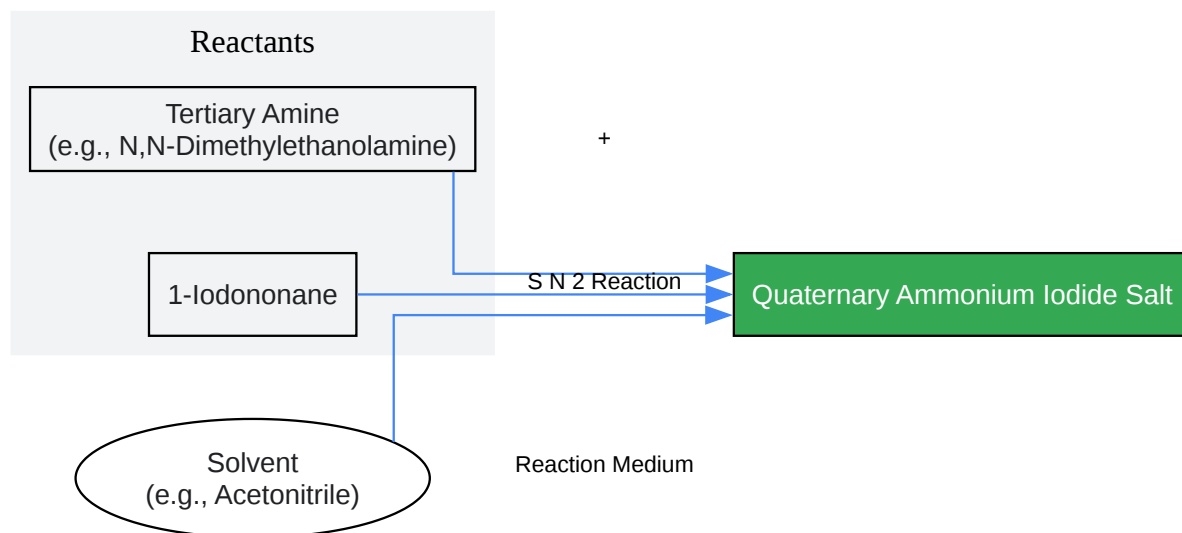
Introduction

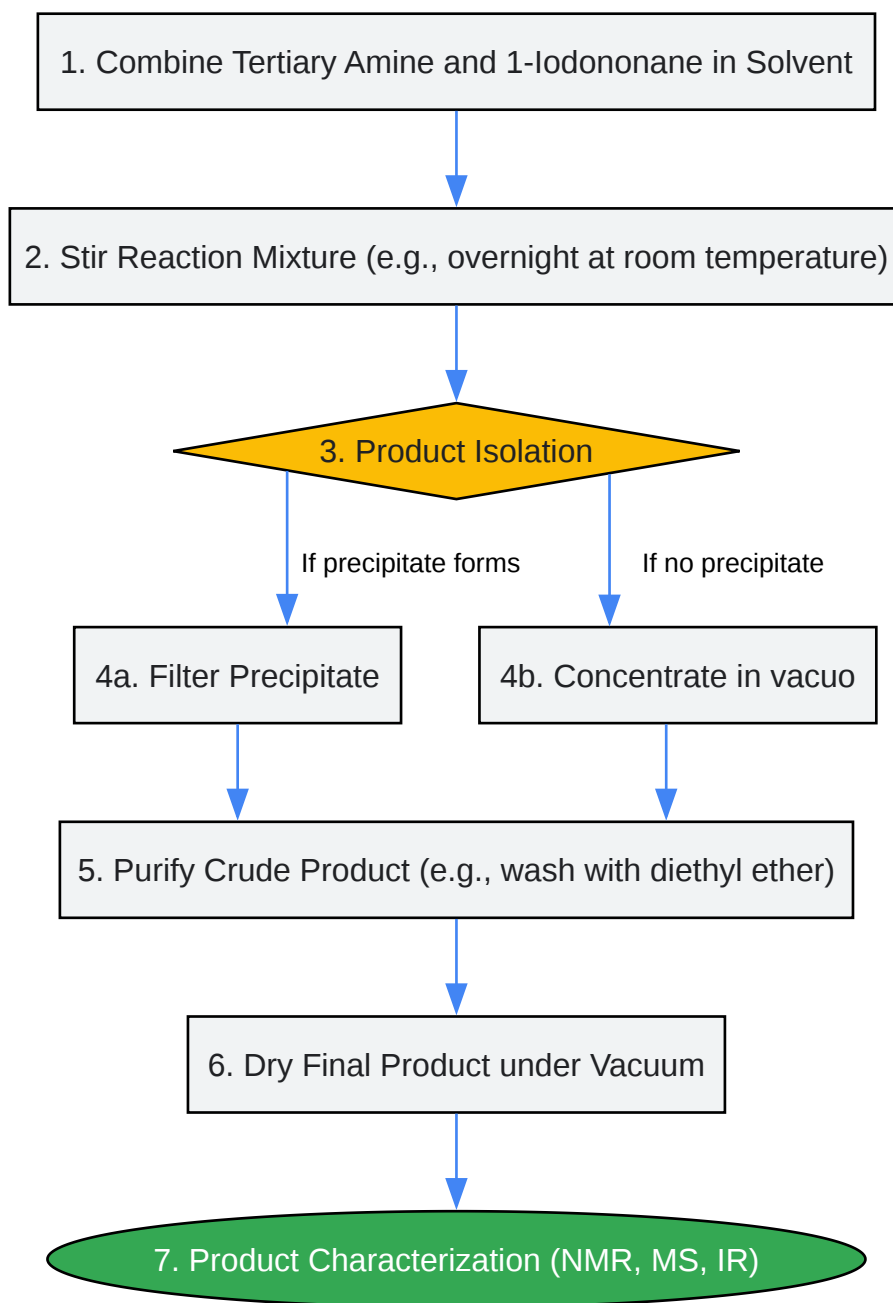
Quaternary ammonium salts (QAS) are a versatile class of compounds with a wide range of applications, including as antimicrobial agents, surfactants, phase transfer catalysts, and key components in drug delivery systems.[1][2] The synthesis of QAS typically involves the quaternization of a tertiary amine with an alkyl halide, a reaction known as the Menshutkin reaction.[3] This document provides detailed application notes and protocols for the use of **1-iodononane** in the preparation of quaternary ammonium salts, specifically focusing on the reaction with tertiary amines containing a hydroxyl group, which are valuable precursors for further functionalization in drug development.

1-Iodononane, a nine-carbon alkyl iodide, is an effective alkylating agent for the synthesis of QAS with long alkyl chains. The presence of a long hydrophobic chain is often correlated with enhanced biological activity, particularly in antimicrobial applications.[4] The protocols outlined below are designed to be adaptable for various tertiary amines, with a specific example provided for the synthesis of a novel quaternary ammonium salt derived from N,N-dimethylethanolamine.

General Synthetic Pathway

The synthesis of quaternary ammonium salts from **1-iodononane** and a tertiary amine follows a straightforward SN2 mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of **1-iodononane** and displacing the iodide ion.^[5]





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